2-chloro-N-methyl-5-nitrobenzamide

Description

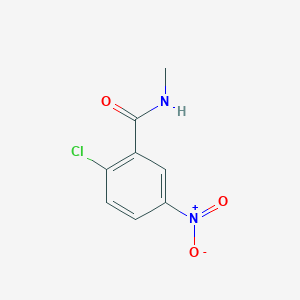

2-Chloro-N-methyl-5-nitrobenzamide is a substituted benzamide derivative characterized by a nitro group at the 5-position, a chlorine atom at the 2-position, and a methyl group attached to the amide nitrogen. Its structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, influencing its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

2-chloro-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEACCYXLCMQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383554 | |

| Record name | 2-chloro-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85469-93-8 | |

| Record name | 2-chloro-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-nitrobenzamide typically involves the nitration of 2-chloro-N-methylbenzamide. The process can be summarized as follows:

Nitration Reaction: 2-chloro-N-methylbenzamide is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large quantities of 2-chloro-N-methylbenzamide are subjected to nitration using industrial-grade nitric and sulfuric acids.

Continuous Purification: The crude product is continuously purified using industrial-scale recrystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: 2-chloro-N-methyl-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-chloro-5-nitrobenzoic acid and methylamine.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

2-Chloro-N-methyl-5-nitrobenzamide serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various chemical modifications, facilitating the synthesis of derivatives with enhanced properties.

Synthesis Pathways:

The synthesis typically involves several steps:

- Chlorination : Substituting hydrogen with chlorine using reagents like thionyl chloride.

- Formation of the Nitro Group : Nitration reactions to introduce the nitro group.

- Amidation : Coupling reactions to form the benzamide linkage using carbodiimides.

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, as shown in the table below:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

Anticancer Activity:

Preliminary studies have suggested that this compound may induce apoptosis in cancer cells. For instance, a study on human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent against breast cancer.

Industrial Applications

Beyond its research applications, this compound is utilized in industrial settings:

- Dyes and Pigments Production : Its derivatives are valuable in creating specialty chemicals used in dyes and pigments.

- Agrochemicals : The compound is explored for potential use in developing agricultural chemicals that can enhance crop protection.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may exert its effects through:

Molecular Targets: The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may affect various biochemical pathways, leading to changes in cellular processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Electron-Withdrawing Groups : The nitro group at the 5-position is conserved in most analogs, enhancing stability and enabling π-π stacking interactions in crystallography .

- N-Substituents: Methyl (target compound) vs. cyclopropyl () or dimethylamino () groups alter steric bulk and hydrogen-bonding capacity. Cyclopropyl analogs show improved thermal stability due to ring rigidity .

- Heterocyclic Hybrids : Introduction of pyridazinyl () or benzoxazolyl () rings enhances biological activity by mimicking natural cofactors, though solubility decreases .

Biological Activity

2-Chloro-N-methyl-5-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure characterized by a chlorine atom, a methyl group, and a nitro group attached to a benzamide backbone, which influences its reactivity and biological interactions.

The molecular formula of this compound is . The compound is known to undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride.

- Substitution : The chlorine atom can be substituted with nucleophiles (e.g., amines), leading to the formation of various derivatives.

- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. It appears to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has been shown to influence the expression of genes involved in cell cycle regulation and apoptosis, suggesting its utility in cancer therapy.

The biological effects of this compound are mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes such as growth and apoptosis.

- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate various physiological responses .

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound displayed potent activity against multidrug-resistant strains of Acinetobacter baumannii, suggesting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Research : In vitro studies involving human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. This provides a basis for further exploration into its use as an anticancer therapeutic agent.

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into the binding interactions between this compound and target proteins, elucidating its potential mechanisms of action at the molecular level .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-nitrobenzamide | Lacks methyl group | Moderate antimicrobial activity |

| 2-Chloro-N-methyl-4-nitrobenzamide | Nitro group positioned differently | Varies in activity compared to 5-position |

| 2-Chloro-N-ethyl-5-nitrobenzamide | Ethyl group instead of methyl | Potentially different solubility/reactivity |

This table illustrates how structural variations influence biological activities, highlighting the importance of specific substituents on pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.